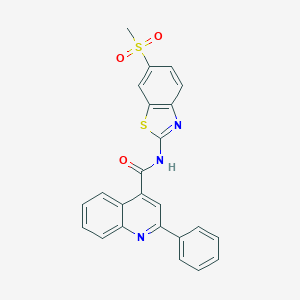

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide

Description

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a heterocyclic compound featuring a quinoline core substituted with a phenyl group at position 2 and a carboxamide group at position 2. The carboxamide moiety is linked to a 6-methanesulfonyl-substituted benzothiazole ring. The methanesulfonyl group enhances solubility and may influence binding interactions through its strong electron-withdrawing effects .

Properties

IUPAC Name |

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N3O3S2/c1-32(29,30)16-11-12-20-22(13-16)31-24(26-20)27-23(28)18-14-21(15-7-3-2-4-8-15)25-19-10-6-5-9-17(18)19/h2-14H,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRYNQHZFVSXDMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

Introduction of Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonation using reagents like methylsulfonyl chloride.

Formation of Quinoline Ring: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Coupling Reactions: The benzothiazole and quinoline intermediates are then coupled using appropriate coupling reagents and conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.

Reduction: Reduction reactions can occur at the carbonyl group in the carboxamide moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research has explored its potential as a therapeutic agent for diseases such as Alzheimer’s and cancer due to its ability to interact with specific molecular targets.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide involves its interaction with specific molecular targets. For example, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine . This inhibition leads to increased levels of acetylcholine in the brain, which can help improve cognitive function. Additionally, the compound may interact with amyloid-beta plaques, reducing their aggregation and promoting their clearance .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of quinoline-benzothiazole hybrids. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and reported bioactivity.

Structural Analogues and Substituent Analysis

Physicochemical and Pharmacokinetic Properties

- Lipophilicity: The target compound’s phenyl and methanesulfonyl groups contribute to a higher calculated XLogP (~4.0–4.5) compared to pyridinyl or hydroxylated analogues (e.g., XLogP = 3.6 for the pyridine variant ).

- Hydrogen-Bonding Capacity : The carboxamide and sulfonyl groups provide hydrogen-bond acceptors, critical for target engagement. Pyridinyl analogues (e.g., ) may offer additional H-bonding sites via the pyridine nitrogen.

Bioactivity and Target Engagement

- Enzyme Inhibition : Compounds with methanesulfonyl-substituted benzothiazoles (e.g., ) have shown activity against kinases and phosphatases, likely due to sulfonyl interactions with catalytic lysine or arginine residues.

- Antimicrobial Activity : Chlorinated analogues (e.g., ) exhibit broader-spectrum antimicrobial effects, attributed to chlorine’s membrane-disrupting properties.

- Solubility-Bioavailability Trade-offs: Hydroxylated or dihydroquinoline derivatives (e.g., ) prioritize solubility but may sacrifice cellular uptake efficiency.

Biological Activity

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article summarizes the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step organic synthesis process. The compound is characterized using techniques such as:

- Nuclear Magnetic Resonance (NMR)

- Liquid Chromatography-Mass Spectrometry (LC-MS)

- High Performance Liquid Chromatography (HPLC)

These methods confirm the structural integrity and purity of the synthesized compound.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study evaluated its effects on various human cancer cell lines, including:

- A431 (human epidermoid carcinoma)

- A549 (human non-small cell lung cancer)

- H1299 (another lung cancer cell line)

The compound was assessed using the MTT assay to measure cell proliferation. Results indicated that it significantly inhibited the growth of these cancer cells at micromolar concentrations.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A431 | 1.5 | Induction of apoptosis and cell cycle arrest |

| A549 | 2.0 | Inhibition of AKT and ERK signaling pathways |

| H1299 | 1.8 | Suppression of IL-6 and TNF-α expression |

Anti-inflammatory Effects

In addition to its anticancer properties, the compound also demonstrates anti-inflammatory activity. It was shown to lower levels of inflammatory cytokines such as IL-6 and TNF-α in RAW264.7 macrophages when evaluated using enzyme-linked immunosorbent assay (ELISA). This dual action makes it a promising candidate for therapies targeting both cancer and inflammation.

The mechanisms underlying the biological activities of this compound involve several pathways:

- Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through intrinsic pathways.

- Cell Cycle Arrest : It causes G0/G1 phase arrest in treated cells, inhibiting their proliferation.

- Signaling Pathway Inhibition : The inhibition of AKT and ERK pathways is crucial for its anticancer effects, disrupting survival signals in malignant cells.

- Cytokine Modulation : By reducing inflammatory cytokines, it helps mitigate the tumor-promoting inflammatory microenvironment.

Case Studies and Research Findings

Several studies have highlighted the efficacy of benzothiazole derivatives, including this compound:

- A study reported that derivatives with similar structures exhibited promising results against various cancer types, emphasizing modifications that enhance biological activity.

- Another investigation focused on the compound's ability to inhibit specific signaling pathways linked to tumor progression and inflammation.

Q & A

Q. Key Parameters :

- Temperature control (60–80°C for amide coupling).

- Catalytic additives (e.g., DMAP) to accelerate reaction kinetics.

How can researchers confirm the molecular structure and purity of this compound?

Basic Research Question

Structural Validation :

- X-ray Crystallography : Resolve crystal structure using SHELX programs for bond-length/angle validation .

- NMR Spectroscopy :

- 1H NMR: Confirm methanesulfonyl (δ 3.2–3.4 ppm) and quinoline protons (δ 8.5–9.0 ppm) .

- 13C NMR: Identify carbonyl (δ ~165 ppm) and aromatic carbons .

Purity Assessment :

- HPLC : Reverse-phase C18 column, acetonitrile/water gradient, UV detection at 254 nm .

What in vitro assays are suitable for initial biological activity screening?

Basic Research Question

- STAT3 Inhibition : Luciferase reporter assays in cancer cell lines (e.g., MDA-MB-231) to measure transcriptional activity suppression .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or oxidoreductases (IC50 determination) .

- Cytotoxicity : MTT assay in HeLa or MCF-7 cells to evaluate EC50 values .

How does the substitution pattern on the benzothiazole and quinoline moieties influence bioactivity?

Advanced Research Question

Structure-Activity Relationship (SAR) Insights :

| Substituent Modification | Observed Effect | Reference |

|---|---|---|

| Methanesulfonyl (R) | Enhances solubility and target binding affinity due to polar sulfonyl group . | |

| 2-Phenylquinoline | Planar structure facilitates intercalation with DNA or hydrophobic protein pockets . | |

| Nitro/Methoxy Groups | Electron-withdrawing groups (e.g., -NO2) increase oxidative stress in cancer cells . |

Q. Comparative Analysis :

- Replace methanesulfonyl with morpholine-sulfonyl: Reduced STAT3 inhibition but improved solubility .

- Methyl vs. phenyl on quinoline: Phenyl enhances steric hindrance, altering target selectivity .

What advanced techniques resolve contradictions in reported biological data across studies?

Advanced Research Question

- Orthogonal Assays : Validate STAT3 inhibition via Western blot (p-STAT3 levels) alongside luciferase assays .

- Crystallographic Studies : Resolve binding modes using protein-ligand co-crystals (e.g., STAT3 SH2 domain) .

- Computational Docking : Compare binding energies with analogs (e.g., STX-0119) to identify critical interactions .

Case Study : Discrepancies in IC50 values may arise from cell-line variability (e.g., STAT3 overexpression levels). Use isogenic cell models for normalization .

What are the challenges in crystallizing this compound for structural analysis?

Advanced Research Question

- Solvent Selection : High-polarity solvents (DMF/water) often yield suitable crystals but may require slow evaporation .

- Polymorphism : Multiple crystal forms can complicate data interpretation. Use SHELXD for phase refinement .

- Data Validation : Apply R-factor and residual density analysis to confirm structural accuracy .

How to design experiments to elucidate the mechanism of action?

Advanced Research Question

Target Identification :

- Pull-Down Assays : Biotinylated compound + streptavidin beads to isolate bound proteins (e.g., STAT3) .

- CRISPR Knockout : Validate target dependency (e.g., STAT3-KO cells) .

Pathway Analysis : RNA-seq to identify downstream genes (e.g., Bcl-xL, cyclin D1) .

Mutagenesis : Map binding residues (e.g., STAT3 SH2 domain) via alanine scanning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.